molecular formula C10H10FN5O B11718501 1-[(3-fluorophenyl)methyl]-N-hydroxy-1H-1,2,3-triazole-4-carboximidamide

1-[(3-fluorophenyl)methyl]-N-hydroxy-1H-1,2,3-triazole-4-carboximidamide

Cat. No.: B11718501
M. Wt: 235.22 g/mol
InChI Key: VVGMENTXEVJNNQ-UHFFFAOYSA-N
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Description

1-[(3-Fluorophenyl)methyl]-N-hydroxy-1H-1,2,3-triazole-4-carboximidamide is a fluorinated triazole derivative characterized by a 1,2,3-triazole core substituted with a 3-fluorophenylmethyl group at the 1-position and a hydroxycarboximidamide moiety at the 4-position. The N-hydroxy group on the carboximidamide may confer redox activity or serve as a hydrogen bond donor, which is critical in biological or catalytic applications. Structural characterization of such compounds typically employs crystallographic tools like SHELXL for refinement and WinGX/ORTEP for visualization .

Properties

IUPAC Name

1-[(3-fluorophenyl)methyl]-N'-hydroxytriazole-4-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN5O/c11-8-3-1-2-7(4-8)5-16-6-9(13-15-16)10(12)14-17/h1-4,6,17H,5H2,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVGMENTXEVJNNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C=C(N=N2)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-fluorophenyl)methyl]-N-hydroxy-1H-1,2,3-triazole-4-carboximidamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the aforementioned synthetic routes using continuous flow chemistry techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions would be essential for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-[(3-fluorophenyl)methyl]-N-hydroxy-1H-1,2,3-triazole-4-carboximidamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl and carboximidamide groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted triazole derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 1-[(3-fluorophenyl)methyl]-N-hydroxy-1H-1,2,3-triazole-4-carboximidamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

    Pathways Involved: The compound can influence signaling pathways related to inflammation, apoptosis, and cell proliferation.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Triazole Derivatives

Compound Name Substituents (Position) Functional Groups Molecular Weight (g/mol)
This compound 3-Fluorophenylmethyl (1), N-hydroxy (4) Triazole, hydroxycarboximidamide ~251.25*
5-((Phenylmethyl)thio)-N,N-dimethyl-1H-1,2,3-triazole-4-carboximidamide (HCl) Phenylmethylthio (5), N,N-dimethyl (4) Triazole, thioether, dimethylimidamide ~340.88 (with HCl)
5-Amino-1-methyl-1H-1,2,3-triazole-4-carboximidamide dihydrochloride Methyl (1), amino (5) Triazole, amino, carboximidamide ~238.13 (with 2HCl)
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde 3-Chlorophenylsulfanyl (5), trifluoromethyl Pyrazole, sulfanyl, aldehyde ~352.77*

*Calculated based on molecular formula.

Key Observations :

Substituent Effects: The 3-fluorophenylmethyl group in the target compound contrasts with phenylmethylthio () and 3-chlorophenylsulfanyl (). Fluorine’s smaller atomic radius and higher electronegativity may reduce steric hindrance and increase polarity compared to chlorine or sulfur-containing groups. The N-hydroxycarboximidamide group distinguishes the compound from N,N-dimethylcarboximidamide () and aldehyde ().

Core Heterocycle Differences :

  • Triazole derivatives (e.g., target compound) exhibit aromaticity and planar geometry, favoring π-π interactions, whereas pyrazole analogs () introduce a five-membered ring with adjacent nitrogen atoms, altering electronic distribution and steric properties .

Biological Activity

1-[(3-fluorophenyl)methyl]-N-hydroxy-1H-1,2,3-triazole-4-carboximidamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C10H10F N5 O
  • Molecular Weight : 221.22 g/mol

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of cancer treatment. Its structural features contribute to its interaction with various biological targets, particularly in cancer cells.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has shown effectiveness against several cancer cell lines, including:

Cell Line IC50 (µM) Mechanism of Action
HCT1160.43Induces apoptosis and inhibits cell migration
MDA-MB-2312.70Increases ROS levels leading to apoptosis
A5497.72Induces mitochondrial dysfunction

The compound's mechanism involves the inhibition of NF-kB activation, which is crucial for cancer cell survival and proliferation. Specifically, it inhibits p65 phosphorylation and increases IkBα levels, leading to reduced transcriptional activity of NF-kB .

The biological effects of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by increasing reactive oxygen species (ROS) levels.
  • Cell Cycle Arrest : It causes cell cycle arrest at the G0/G1 phase, preventing further proliferation.
  • Inhibition of Migration : The compound significantly reduces the migration capability of cancer cells, which is crucial for metastasis.

Case Studies

Several studies have investigated the efficacy of this compound in various experimental settings:

  • Study by Yu et al. (2019) : This study synthesized a series of triazole-containing hybrids and demonstrated that the lead compound exhibited significant cytotoxicity against HCT116 cells (IC50 = 0.43 µM). The study emphasized its selectivity towards cancer cells over normal cells .
  • In Vivo Studies : Further investigations revealed that the introduction of triazole moieties into existing drug frameworks enhanced their anticancer properties without increasing toxicity to normal tissues .

Q & A

Q. What synthetic methodologies are recommended for preparing 1-[(3-fluorophenyl)methyl]-N-hydroxy-1H-1,2,3-triazole-4-carboximidamide?

The synthesis of this compound involves multi-step routes common to triazole derivatives. Key steps include:

  • Triazole Core Formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole ring .
  • Functionalization : Introducing the 3-fluorophenylmethyl group via alkylation or nucleophilic substitution. The hydroxy-carboximidamide moiety can be added through condensation with hydroxylamine derivatives under anhydrous conditions .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) are standard for isolating intermediates and final products .

Q. Reaction Optimization Table

StepReagents/ConditionsYield (%)Characterization (NMR/IR/MS)
Triazole formationCuSO₄·5H₂O, sodium ascorbate, 60°C75–85¹H NMR (DMSO-d₆): δ 8.2 (s, 1H, triazole-H)
AlkylationK₂CO₃, DMF, 3-fluorobenzyl bromide, 80°C65–70¹⁹F NMR: δ -112 ppm (fluorophenyl)

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize this compound?

  • ¹H/¹³C NMR : Assign peaks using deuterated DMSO or CDCl₃. The triazole proton appears as a singlet (δ 8.0–8.5 ppm). Fluorophenyl protons show splitting patterns (meta-fluorine coupling, J ≈ 8–10 Hz) .
  • ¹⁹F NMR : A distinct signal near δ -110 to -115 ppm confirms the fluorophenyl group .
  • IR Spectroscopy : Stretching vibrations for N–H (hydroxy-carboximidamide) at 3300–3500 cm⁻¹ and triazole C=N at 1600 cm⁻¹ .
  • Mass Spectrometry : ESI-MS in positive mode typically shows [M+H]⁺ ions. Fragmentation patterns confirm substituent loss (e.g., fluorophenylmethyl group) .

Advanced Research Questions

Q. What strategies resolve crystallographic ambiguities in determining the compound’s solid-state structure?

  • X-ray Diffraction : Use SHELXL for refinement. Key parameters:
    • Data Collection : High-resolution (≤ 0.8 Å) data at 100 K to minimize thermal motion .
    • Disorder Modeling : For flexible fluorophenyl groups, split occupancy refinement or TLS parameterization .
    • Validation Tools : Check geometry with PLATON and R1/wR2 convergence (< 5% discrepancy) .

Q. Example Crystallographic Data

ParameterValue
Space GroupP2₁/c
R1/wR20.045/0.120
Fluorophenyl C–F Bond Length1.35 Å

Q. How do structural modifications (e.g., fluorophenyl position) influence biological activity?

  • Structure-Activity Relationship (SAR) :
    • Meta-Fluorine : Enhances lipophilicity and membrane permeability compared to para-substituted analogs .
    • Hydroxy-Carboximidamide : Acts as a hydrogen-bond donor, critical for enzyme inhibition (e.g., antimicrobial targets) .
  • Biological Assays :
    • Antimicrobial : MIC values against S. aureus (2–8 µg/mL) correlate with triazole ring rigidity .
    • Anticancer : IC₅₀ values (µM) in MCF-7 cells vary with fluorophenyl substitution (meta > para) .

Q. SAR Comparison Table

Substituent PositionBioactivity (IC₅₀/MIC)Key Interactions
3-FluorophenylIC₅₀ = 12 µM (MCF-7)H-bond with kinase active site
4-FluorophenylIC₅₀ = 25 µM (MCF-7)Reduced hydrophobic contact

Q. How can computational methods predict the compound’s mechanism of action?

  • Molecular Docking : Use AutoDock Vina to model interactions with targets like cytochrome P450 or bacterial topoisomerases. The hydroxy-carboximidamide group often binds catalytic residues (e.g., Asp/Tyr in enzymes) .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess electronic properties (e.g., Fukui indices for nucleophilic attack sites) .
  • MD Simulations : Analyze stability in lipid bilayers (GROMACS) to predict membrane permeability .

Q. What experimental designs address contradictions in biological data (e.g., inconsistent IC₅₀ values)?

  • Dose-Response Reproducibility : Use triplicate assays with standardized cell lines (e.g., ATCC-certified MCF-7) .
  • Control Compounds : Include reference drugs (e.g., doxorubicin for cytotoxicity) to validate assay conditions .
  • Data Normalization : Correct for batch effects (e.g., plate-to-plate variability) via Z-score transformation .

Q. What analytical techniques validate the compound’s stability under physiological conditions?

  • HPLC-PDA : Monitor degradation in simulated gastric fluid (pH 2.0) over 24 hours. Retention time shifts indicate hydrolysis .
  • LC-MS/MS : Identify degradation products (e.g., triazole ring opening) via fragmentation patterns .
  • Accelerated Stability Testing : 40°C/75% RH for 4 weeks; >90% purity retention confirms shelf-life suitability .

Q. How is the compound’s pharmacokinetic profile optimized for in vivo studies?

  • LogP Optimization : Aim for 2–3 via fluorophenyl/hydroxy group balance to enhance bioavailability .
  • ProDrug Strategies : Acetylate the hydroxy group to improve oral absorption, with enzymatic hydrolysis in plasma .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated clearance .

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